molecular formula C18H18N2O4 B6943224 N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide

N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide

Cat. No.: B6943224
M. Wt: 326.3 g/mol
InChI Key: QTGHCFHAGITZGP-UHFFFAOYSA-N
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Description

N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzoxazine ring, which is a versatile structure in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11(9-12-5-7-13(21)8-6-12)19-18(23)14-3-2-4-15-17(14)24-10-16(22)20-15/h2-8,11,21H,9-10H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGHCFHAGITZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC(=O)C2=C3C(=CC=C2)NC(=O)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide typically involves multi-step organic reactions

    Formation of Benzoxazine Core: The benzoxazine ring can be synthesized through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.

    Introduction of Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenol reacts with a propan-2-yl halide in the presence of a Lewis acid catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the benzoxazine derivative reacts with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzoxazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoxazine derivatives.

Scientific Research Applications

N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the benzoxazine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-hydroxyphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide
  • N-[1-(4-hydroxyphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide
  • N-[1-(4-hydroxyphenyl)butan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide

Uniqueness

N-[1-(4-hydroxyphenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propan-2-yl group provides steric hindrance, influencing the compound’s reactivity and interaction with biological targets.

This detailed overview highlights the significance and versatility of this compound in various fields of research and industry

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